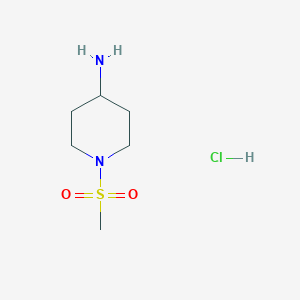

1-(Methylsulfonyl)piperidin-4-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylsulfonylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASBDQBWDDKEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589420 | |

| Record name | 1-(Methanesulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651057-01-1 | |

| Record name | 1-(Methanesulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methanesulfonylpiperidin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (CAS No. 651057-01-1), a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis, discuss its applications in drug discovery, and provide essential safety and handling information. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is a piperidine derivative characterized by a methylsulfonyl group attached to the piperidine nitrogen and an amine group at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 651057-01-1 | [2][3] |

| Molecular Formula | C₆H₁₅ClN₂O₂S | [2][3] |

| Molecular Weight | 214.71 g/mol | [2][3] |

| IUPAC Name | 1-(methylsulfonyl)piperidin-4-amine;hydrochloride | [2] |

| Synonyms | 4-Amino-1-(methylsulfonyl)piperidine hydrochloride, 1-Methanesulfonylpiperidin-4-amine hydrochloride | [3] |

| Appearance | Solid | [4] |

| Solubility | Easily soluble in water. Soluble in other common solvents. | [4] |

| Storage Conditions | Sealed in a dry, well-ventilated place at room temperature.[4][5] | [4][5] |

While some sources may provide predicted boiling and flash points, experimentally determined values are not consistently reported in the available literature.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process. A common and logical pathway initiates from a protected form of 4-aminopiperidine to ensure regioselective sulfonylation.

Conceptual Synthesis Workflow

The synthesis can be visualized as a three-stage process: protection of the amine, sulfonylation of the piperidine nitrogen, and deprotection to yield the final hydrochloride salt. This strategy prevents undesired side reactions and allows for a more controlled synthesis.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Synthesis of the Free Base)

A common route to the free base, 1-(methylsulfonyl)piperidin-4-amine, involves the deprotection of a Boc-protected precursor.[6]

Step 1: Deprotection of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

-

Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM).[6]

-

Add trifluoroacetic acid (TFA) (10.0 eq) to the solution.[6]

-

Stir the reaction mixture at room temperature for 16 hours.[6]

-

Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.[6]

-

Dilute the crude product with diethyl ether at 40 °C to induce precipitation.[6]

-

Collect the precipitate by filtration, wash with water, and dry.[6]

-

Dissolve the dried product in methanol and treat with a polymer-supported bicarbonate resin to neutralize the excess acid.[6]

-

Filter to remove the resin and concentrate the filtrate under reduced pressure to yield 1-(methylsulfonyl)piperidin-4-amine.[6]

To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., methanol or diethyl ether) and treated with a solution of hydrogen chloride.

Spectroscopic and Analytical Data

Characterization of this compound is crucial for confirming its identity and purity. While a complete set of publicly available, experimentally-derived spectra is limited, typical spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group of the methylsulfonyl moiety, as well as the protons on the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons will be influenced by their axial or equatorial positions and their proximity to the nitrogen and amine groups. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or D₂O.[7][8]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon of the sulfonyl group and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons provide information about the electronic environment within the ring.[8]

Infrared (IR) Spectroscopy

The FT-IR spectrum of the solid compound would be expected to exhibit characteristic absorption bands:

-

N-H stretching: Vibrations from the primary amine (NH₂) and the protonated amine (NH₃⁺) in the hydrochloride salt would appear in the region of 3200-3400 cm⁻¹.

-

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and piperidine methylene groups would be observed around 2850-3000 cm⁻¹.

-

S=O stretching: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected in the regions of approximately 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometric analysis would confirm the molecular weight of the free base. The fragmentation pattern can provide structural information. Key fragmentation pathways for sulfonamides often involve cleavage of the S-N bond and fragmentation of the piperidine ring.[9]

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound. As the compound lacks a strong UV chromophore, a detector such as a Charged Aerosol Detector (CAD) or derivatization with a UV-active agent may be necessary.[10] A reversed-phase C18 column with an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase can be employed to achieve good retention and separation.[10]

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[2][4] The presence of a primary amine provides a reactive handle for a variety of chemical transformations, including amidation, reductive amination, and arylation reactions. The methylsulfonylpiperidine moiety can influence the physicochemical properties of the final compound, such as its solubility, polarity, and metabolic stability.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Identification

While specific toxicity data is limited, it should be handled as a potentially hazardous substance. It may cause skin and eye irritation.[11]

Recommended Handling Procedures

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

Avoid inhalation of dust or vapors.[4]

-

Avoid contact with skin and eyes.[4]

-

Wash hands thoroughly after handling.

Storage and Stability

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5]

-

The compound is stable under recommended storage conditions.[5][12]

-

Incompatible with strong oxidizing agents.[11]

Decomposition

Hazardous decomposition products formed under fire conditions may include carbon monoxide, nitrogen oxides, hydrogen chloride, and sulfur oxides.[5]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the reactive primary amine and the modulating effect of the methylsulfonylpiperidine core, makes it an attractive starting material for the creation of diverse compound libraries. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

- ST-9563 - Safety Data Sheet. (2023-01-02). Combi-Blocks, Inc.

- This compound CAS 651057-01-1. BIOSYNCE.

- Supporting Information. (2020). Beilstein J. Org. Chem., 16, 1124–1134.

- Buy this compound | 651057-01-1. Smolecule. (2023-08-15).

- General Information. In Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, m1879.

- 1-Methanesulfonylpiperidin-4-amine hydrochloride | C6H15ClN2O2S | CID 17221636. PubChem.

- Safety D

- This compound. Echemi.

- 1-(methylsulfonyl)piperidin-4-amine AldrichCPR. Sigma-Aldrich.

- This compound | 1stsci.com.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Safety D

- 1-(METHYLSULFONYL)PIPERIDIN-4-AMINE | 40227-97-3. ChemicalBook. (2025-07-24).

- 1-(METHYLSULFONYL)PIPERIDIN-4-AMINE. Crescent Chemical Company.

- This compound. MySkinRecipes.

- 4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride | 346688-60-6. Sigma-Aldrich.

- This compound - . Sigma-Aldrich.

- 1-(methylsulfonyl)piperidin-4-amine | Sigma-Aldrich.

- This compound. ChemBK. (2024-04-09).

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Journal of Medicinal Chemistry.

- 1-Methylpiperidin-4-amine | 41838-46-4. ChemicalBook. (2025-08-26).

- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine | C11H23N3 | CID 22964505. PubChem.

- 1-Methylpiperidin-4-amine hydrochloride. MySkinRecipes.

- 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. PubChem.

- 1-(METHYLSULFONYL)PIPERIDIN-4-AMINE | 402927-97-3. ChemicalBook. (2025-07-24).

- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025-08-05).

- What solvents are DMSO/DMF miscible with? : r/OrganicChemistry. Reddit. (2019-07-21).

- Buy 1-(Methylsulfonyl)piperidin-4-amine | 402927-97-3. Smolecule.

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- 1-(methylsulfonyl)piperidin-4-amine AldrichCPR. Sigma-Aldrich.

- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Solubility D

- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2022). Forensic Chemistry.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- GR 125487 | C19H26FN3O5S | CID 4284721. PubChem.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetic Resonance in Chemistry.

- CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. PubChem.

- Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.

- This compound - . Sigma-Aldrich.

Sources

- 1. 1-Methylpiperidin-4-amine hydrochloride [myskinrecipes.com]

- 2. Buy this compound | 651057-01-1 [smolecule.com]

- 3. biosynce.com [biosynce.com]

- 4. rsc.org [rsc.org]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 1-(METHYLSULFONYL)PIPERIDIN-4-AMINE | 402927-97-3 [chemicalbook.com]

- 7. scienceopen.com [scienceopen.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride, a key chemical intermediate for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into its molecular characteristics, synthesis, and applications, offering field-proven insights into its utility as a versatile scaffold.

Core Molecular Structure and Physicochemical Profile

This compound is characterized by a saturated six-membered piperidine ring.[1] This core structure is functionalized with two key groups that define its chemical reactivity and utility: a methylsulfonyl group (-SO₂CH₃) attached to the piperidine nitrogen and a primary amine (-NH₂) at the C4 position.[1] The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.[2]

The sulfonamide linkage is a critical feature. It is a highly stable, electron-withdrawing group that is resistant to metabolic degradation. In a drug design context, the sulfonamide nitrogen is a poor hydrogen bond acceptor, which influences the molecule's interaction with biological targets. The primary amine at the 4-position, however, is a key nucleophilic center and a hydrogen bond donor, providing a reactive handle for further chemical modification.[1] This dual functionality makes the molecule a valuable starting point for building more complex molecular architectures.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, formulating solutions, and ensuring proper storage.

| Property | Value | Source(s) |

| CAS Number | 651057-01-1 | [1][2][3] |

| Molecular Formula | C₆H₁₅ClN₂O₂S | [1][4] |

| Molecular Weight | 214.71 g/mol | [1][2] |

| IUPAC Name | 1-methylsulfonylpiperidin-4-amine;hydrochloride | [1] |

| Appearance | Solid | [2][5] |

| Solubility | Readily soluble in water and other common solvents | [2] |

| SMILES | CS(=O)(=O)N1CCC(CC1)N.Cl | [1] |

| Storage | Store sealed in a dry, well-ventilated place at room temperature | [2][3] |

Synthesis and Characterization: A Methodological Overview

The synthesis of this compound is a multi-step process that leverages standard organic chemistry transformations.[1] The general strategy involves the protection of the amine, sulfonylation of the piperidine nitrogen, and subsequent deprotection.

The choice of protecting group for the C4-amine is critical. A group like tert-butoxycarbonyl (Boc) is often preferred due to its stability under the basic conditions required for sulfonylation and its straightforward removal under acidic conditions, which conveniently aligns with the formation of the final hydrochloride salt.

Below is a conceptual workflow for a typical synthesis.

Caption: General Synthetic Workflow Diagram.

Exemplary Experimental Protocol

This protocol describes a representative synthesis. Disclaimer: This is an illustrative procedure. All laboratory work should be conducted under the supervision of a qualified chemist with appropriate safety measures.

Step 1: Sulfonylation of N-Boc-4-aminopiperidine

-

To a stirred solution of N-Boc-4-aminopiperidine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) at 0 °C, add triethylamine (TEA, 1.5 eq).

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C. The causality here is critical; exothermic addition must be controlled to prevent side reactions.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-1-(methylsulfonyl)piperidin-4-amine intermediate. Purification via column chromatography may be necessary.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified intermediate from Step 1 in a minimal amount of methanol or 1,4-dioxane.

-

Add a solution of 4M HCl in 1,4-dioxane (approx. 5-10 eq) and stir at room temperature for 2-4 hours. The large excess of acid ensures complete removal of the Boc group.

-

Monitor the deprotection by TLC.

-

Upon completion, the product often precipitates out of the solution. If not, concentrate the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether or pentane, filter, and wash the solid to remove any non-polar impurities.

-

Dry the white solid under vacuum to yield the final product, this compound.

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), to validate the molecular weight and structure.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a versatile starting material or building block.[1][2][6] Its value lies in the strategic placement of its functional groups, which allows for systematic chemical modifications to explore structure-activity relationships (SAR).

The primary amine serves as a key point for derivatization. It can undergo a wide range of chemical reactions, including:

-

Amide bond formation: Coupling with carboxylic acids to create a diverse library of amides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

These transformations are fundamental in drug discovery for modulating a compound's potency, selectivity, and pharmacokinetic properties. The piperidine ring acts as a non-aromatic, conformationally restricted scaffold, which is often favored in drug design to improve properties like solubility and reduce metabolic liabilities compared to flat aromatic systems. The methylsulfonyl group, being a stable and polar moiety, can engage in specific interactions with biological targets and improve the physicochemical profile of the final molecule.[1]

The diagram below illustrates how this building block can be used to generate a library of diverse chemical entities.

Sources

An In-Depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(Methylsulfonyl)piperidin-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The narrative delves into a strategic, multi-step synthesis commencing from a commercially available protected piperidine derivative. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic transformation. The guide emphasizes safety, efficiency, and scalability, ensuring that the described methods are robust and reproducible.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a piperidine core with a sulfonamide and an amine functionality, makes it a versatile scaffold for accessing diverse chemical space. The presence of the methylsulfonyl group can impart desirable physicochemical properties, such as improved solubility and metabolic stability, to the final drug candidates. This guide outlines a reliable and well-documented synthetic route, focusing on the use of protecting group chemistry to achieve the desired regioselectivity and high yields.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently approached through a three-step sequence starting from a commercially available, orthogonally protected piperidine derivative. This strategy ensures that the two nitrogen atoms of the piperidine ring can be functionalized selectively. The chosen starting material is tert-butyl 4-aminopiperidine-1-carboxylate, where the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and the 4-amino group is free for reaction.

The synthetic pathway can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of tert-butyl 4-(methylsulfonylamino)piperidine-1-carboxylate

The initial step involves the selective sulfonylation of the primary amino group at the C4 position of tert-butyl 4-aminopiperidine-1-carboxylate. The Boc group on the piperidine nitrogen is stable under the basic conditions required for this reaction.

Causality Behind Experimental Choices

-

Reagent Selection: Methanesulfonyl chloride is a readily available and highly reactive sulfonylating agent.

-

Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation without competing in the reaction.

-

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to ensure the solubility of the reactants and prevent unwanted side reactions with water.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq.) dropwise.

-

Sulfonylation: To the cooled solution, add a solution of methanesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield tert-butyl 4-(methylsulfonylamino)piperidine-1-carboxylate.

| Reagent | Molar Eq. |

| tert-butyl 4-aminopiperidine-1-carboxylate | 1.0 |

| Methanesulfonyl chloride | 1.1 |

| Triethylamine | 1.2 |

Table 1: Stoichiometry for the Sulfonylation Reaction.

Part 2: Synthesis of 1-(Methylsulfonyl)piperidin-4-amine (Deprotection)

The second step involves the removal of the Boc protecting group from the piperidine nitrogen. This is achieved under acidic conditions, which selectively cleave the carbamate without affecting the newly formed sulfonamide.

Causality Behind Experimental Choices

-

Reagent Selection: Trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., dioxane or methanol) are standard reagents for Boc deprotection.[1][2] They are strong acids that efficiently cleave the tert-butoxycarbonyl group.

-

Solvent: Dichloromethane is a common solvent for TFA-mediated deprotection as it is inert and easily removed. For HCl-based methods, the solvent in which the HCl is dissolved (e.g., dioxane) is typically used.

-

Reaction Conditions: The deprotection is usually rapid and can be performed at room temperature.[1]

Experimental Protocol

-

Reaction Setup: Dissolve the tert-butyl 4-(methylsulfonylamino)piperidine-1-carboxylate (1.0 eq.) from the previous step in dichloromethane.

-

Acid Addition: To this solution, add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

-

Isolation: Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the free base, 1-(Methylsulfonyl)piperidin-4-amine.

| Reagent | Molar Eq. |

| tert-butyl 4-(methylsulfonylamino)piperidine-1-carboxylate | 1.0 |

| Trifluoroacetic Acid (TFA) | 5-10 |

Table 2: Reagents for Boc Deprotection.

Part 3: Synthesis of this compound (Salt Formation)

The final step is the conversion of the free amine to its hydrochloride salt. This is a standard procedure to improve the compound's stability, crystallinity, and handling properties.[3][4]

Causality Behind Experimental Choices

-

Reagent Selection: A solution of hydrogen chloride in a dry organic solvent, such as diethyl ether, dioxane, or methanol, is used to avoid the introduction of water, which could affect the product's purity and stability.[5]

-

Solvent: The choice of solvent is critical to ensure the precipitation of the hydrochloride salt. Diethyl ether or ethyl acetate are commonly used as they are poor solvents for the salt.

-

Procedure: The HCl solution is added to a solution of the free amine, leading to the precipitation of the hydrochloride salt, which can then be isolated by filtration.

Experimental Protocol

-

Dissolution: Dissolve the 1-(Methylsulfonyl)piperidin-4-amine (1.0 eq.) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

-

Acidification: To the stirred solution, add a solution of HCl in diethyl ether (e.g., 2 M) or another suitable organic solvent dropwise until the solution becomes acidic (test with pH paper).

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry for a short period to ensure complete precipitation.

-

Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford pure this compound.

Caption: Detailed three-step synthesis of the target compound.

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, three-step process. The strategic use of an N-Boc protecting group allows for the selective sulfonylation of the 4-amino position, followed by a straightforward deprotection and salt formation. The protocols provided in this guide are based on established and robust chemical transformations, offering a clear and reproducible pathway for obtaining this important synthetic intermediate. Adherence to the described experimental conditions and purification techniques will ensure high yields and purity of the final product, facilitating its use in further drug discovery and development endeavors.

References

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

- ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

- YouTube. (2020, April 19). Conversion of Amines to Amine Salts. [Link]

- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

- Taylor & Francis Online. (2016, February 1). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

- Sciencemadness.org. (2021, August 26). Forming oxalte salts of amines. [Link]

- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

- SciSpace. (n.d.).

Sources

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(methylsulfonyl)piperidin-4-amine hydrochloride (CAS Number: 651057-01-1), a pivotal building block for researchers, scientists, and professionals in the field of drug development. Its unique structural combination of a piperidine core and a sulfonamide moiety makes it a valuable intermediate in the synthesis of novel therapeutic agents. This document delves into its chemical properties, provides a detailed, field-proven synthetic protocol, outlines robust analytical methodologies for its characterization, and explores its applications in medicinal chemistry, with a particular focus on its role in the development of cutting-edge cancer therapeutics.

Introduction: The Strategic Importance of the Piperidine Sulfonamide Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs.[1] Its conformational flexibility allows for optimal binding to various biological targets, while its saturated nature often imparts favorable pharmacokinetic properties.[1] Similarly, the sulfonamide functional group is a cornerstone of drug design, renowned for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[2][3] The combination of these two pharmacophoric elements in this compound creates a versatile and strategically important building block for the synthesis of complex molecules with therapeutic potential.[4][5] This guide aims to equip researchers with the necessary technical knowledge to effectively utilize this compound in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its successful application. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 651057-01-1 | [6][7] |

| Molecular Formula | C₆H₁₅ClN₂O₂S | [6][7] |

| Molecular Weight | 214.71 g/mol | [7] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water | [4] |

| IUPAC Name | 1-(methylsulfonyl)piperidin-4-amine;hydrochloride | [7] |

| SMILES | CS(=O)(=O)N1CCC(CC1)N.Cl | [7] |

| InChI Key | BASBDQBWDDKEDK-UHFFFAOYSA-N | [7] |

Synthesis and Purification: A Validated Two-Step Protocol

The synthesis of this compound can be efficiently achieved through a robust two-step sequence starting from the commercially available tert-butyl 4-aminopiperidine-1-carboxylate. This method, which involves the formation of the sulfonamide followed by deprotection of the Boc group, is scalable and consistently yields high-purity material.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The initial step focuses on the selective sulfonylation of the piperidine nitrogen, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group from the 4-amino position under acidic conditions to yield the desired hydrochloride salt.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

This step involves the reaction of the secondary amine of the piperidine ring with methanesulfonyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.

-

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

-

Methanesulfonyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate in anhydrous dichloromethane, add triethylamine and cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate as a solid.

-

Step 2: Synthesis of this compound

The final step is the deprotection of the Boc group under acidic conditions, which concurrently forms the hydrochloride salt of the primary amine.[8][9][10]

-

Materials:

-

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (1.0 eq)

-

4 M HCl in 1,4-dioxane

-

-

Procedure:

-

Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate in a minimal amount of a suitable solvent like methanol or dichloromethane.

-

Add an excess of 4 M HCl in 1,4-dioxane to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours. The formation of a precipitate is typically observed.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Filter the resulting solid precipitate and wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Dry the solid under vacuum to afford this compound in high purity.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Due to the lack of a strong UV chromophore, standard HPLC-UV methods are not ideal.

High-Performance Liquid Chromatography (HPLC)

A validated method for a similar compound, 4-methanesulfonyl-piperidine, utilizes High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD).[2] This technique is well-suited for non-volatile analytes that lack a UV chromophore.[2] An ion-pairing agent is often necessary to achieve sufficient retention on a reversed-phase column.[2]

-

Exemplary HPLC-CAD Method:

-

Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent

-

Mobile Phase: Isocratic elution with 0.1% Heptafluorobutyric acid (HFBA) in water:acetonitrile (90:10, v/v)[2]

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: 40 °C[2]

-

Detector: Charged Aerosol Detector (CAD) with nitrogen gas pressure at 35 psi[2]

-

Alternatively, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed to enable detection by a standard HPLC-UV system.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The expected chemical shifts for this compound are as follows:

-

¹H NMR (DMSO-d₆):

-

A singlet for the methyl group of the methylsulfonyl moiety (around 2.9 ppm).

-

Multiplets for the piperidine ring protons. The protons adjacent to the sulfonamide nitrogen will be downfield (around 3.6-3.8 ppm), while the other ring protons will appear at higher field (around 1.8-2.2 ppm and 2.8-3.2 ppm).

-

A broad signal for the ammonium protons (NH₃⁺).

-

-

¹³C NMR (DMSO-d₆):

-

A signal for the methyl carbon of the methylsulfonyl group (around 35 ppm).

-

Signals for the piperidine ring carbons, with the carbons adjacent to the nitrogen being the most deshielded.

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the free base form of the compound. The expected [M+H]⁺ ion would be at m/z 179.09.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of biologically active molecules.[5][12] Its primary amine provides a reactive handle for the introduction of various functionalities through amide bond formation, reductive amination, or other C-N bond-forming reactions.

A Key Building Block for PRMT5 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[3] PRMT5 is a promising therapeutic target in oncology, and its inhibition has shown potential in treating various cancers.[3][13] In a patented synthetic route to novel PRMT5 inhibitors, this compound is used as a key coupling partner.[14]

The general scheme for its incorporation into a PRMT5 inhibitor is illustrated below. The primary amine of the piperidine derivative is coupled with a carboxylic acid-bearing heterocyclic core, a common strategy in the design of kinase and methyltransferase inhibitors.

Caption: Role of the title compound in PRMT5 inhibitor synthesis.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a strategically important and versatile building block in modern drug discovery. Its synthesis is straightforward, and robust analytical methods are available for its characterization. The demonstrated utility of this compound in the synthesis of potent PRMT5 inhibitors highlights its value to medicinal chemists working on novel cancer therapies. This in-depth technical guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable intermediate into their synthetic endeavors.

References

- Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

- Soman, A., Jerfy, M., & Swanek, F. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Journal of Liquid Chromatography & Related Technologies, 32(7), 1000-1009. [Link]

- This compound CAS 651057-01-1. BIOSYNCE. [Link]

- This compound. ChemBK. [Link]

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

- Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1257–1262. [Link]

- Reliable Supplier of this compound CAS 651057-01-1. UCHEM. [Link]

- How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol) ?.

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4211. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Supporting Information for Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

- How can we do the deprotection of boc-amino acids using hcl ?.

- Novel PRMT5 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 12(10), 1638–1645. [Link]

- WO2019173804A1 - Inhibitors of protein arginine methyltransferase 5 (prmt5), pharmaceutical products thereof, and methods thereof.

- Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(16), 4987. [Link]

- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

- Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Science and Nutrition, 15(4), 361-368. [Link]

- Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(17), 5549-5553. [Link]

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(5), 349-355. [Link]

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Purification and Characterization of an l-Aminopeptidase from Pseudomonas putida ATCC 12633. Applied and Environmental Microbiology, 62(10), 3820-3823. [Link]

- Solid-phase synthesis of FKBP12 inhibitors: N-sulfonyl and N-carbamoylprolyl/pipecolyl amides. Bioorganic & Medicinal Chemistry Letters, 10(17), 2035-2039. [Link]

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 226, 113854. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1stsci.com [1stsci.com]

- 7. Buy this compound | 651057-01-1 [smolecule.com]

- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. rsc.org [rsc.org]

- 13. Novel PRMT5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2019173804A1 - Inhibitors of protein arginine methyltransferase 5 (prmt5), pharmaceutical products thereof, and methods thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride

Introduction: A Profile of a Key Pharmaceutical Intermediate

1-(Methylsulfonyl)piperidin-4-amine hydrochloride, with the Chemical Abstracts Service (CAS) number 651057-01-1, is a piperidine derivative that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its structure, featuring a piperidine ring, a methylsulfonyl group, and a primary amine, makes it a versatile building block in drug discovery and development.[1] Understanding the fundamental physical properties of this compound is paramount for researchers and scientists, as these characteristics directly influence process development, formulation design, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the solubility and thermal properties of this compound, offering both established data and detailed, field-proven protocols for their experimental determination.

Physicochemical Identity

A clear understanding of the compound's identity is the foundation upon which all other physicochemical characterization is built.

| Identifier | Value | Source |

| CAS Number | 651057-01-1 | [1][2] |

| Molecular Formula | C₆H₁₅ClN₂O₂S | [1][2] |

| Molecular Weight | 214.71 g/mol | [1] |

| IUPAC Name | 1-(methylsulfonyl)piperidin-4-amine;hydrochloride | [1] |

| Appearance | Solid powder | [3][4] |

Solubility Profile: A Critical Parameter for Drug Development

The solubility of an API or its intermediate is a critical determinant of its behavior in both chemical reactions and biological systems. For this compound, its solubility dictates the choice of solvents for synthesis and purification, as well as influences its absorption and distribution in preclinical studies.

Qualitative Solubility

Multiple sources describe this compound as being readily soluble in water and other common polar solvents.[3][4] This high aqueous solubility is anticipated due to its ionic nature as a hydrochloride salt and the presence of polar functional groups capable of hydrogen bonding.

Quantitative Solubility Determination: An Experimental Protocol

While qualitative data is useful, quantitative solubility data is essential for robust process development and formulation. The isothermal equilibrium method is a gold-standard technique for accurately determining the solubility of a compound in various solvents. The following protocol outlines a reliable procedure for this determination.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Solvents of analytical grade (e.g., deionized water, ethanol, methanol, isopropanol, dimethyl sulfoxide (DMSO))

-

Thermostatic shaker or incubator

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in sealed glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The duration of equilibration should be sufficient to ensure that the concentration of the dissolved solid remains constant over time.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to ensure that the supernatant is free of any particulate matter that could interfere with the subsequent analysis.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method. Quantify the concentration of the compound in the diluted sample using a validated HPLC method.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean ± standard deviation in units such as mg/mL or mol/L.

Thermal Properties: Boiling Point, Melting Point, and Stability

The thermal behavior of a compound is a critical consideration for its handling, storage, and processing. For a solid hydrochloride salt, the melting point and thermal decomposition profile are more relevant than the boiling point.

Boiling Point: A Theoretical Consideration

One source reports a boiling point of 328.3 °C at 760 mmHg for this compound. It is important to note that this is likely a computationally predicted value. For a non-volatile hydrochloride salt, experimental determination of a boiling point is often not feasible as the compound is likely to decompose at elevated temperatures before it can boil.

Melting Point and Thermal Decomposition: Experimental Determination

A more practical and informative approach to characterizing the thermal properties of this compound is to determine its melting point and thermal decomposition profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.

Objective: To determine the melting point and thermal decomposition profile of this compound.

Materials:

-

This compound (purity >98%)

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Aluminum or hermetically sealed pans

Methodology for DSC:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan (usually empty) into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram.

Methodology for TGA:

-

Sample Preparation: Accurately weigh a slightly larger amount of the sample (typically 5-10 mg) into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Data Analysis: The TGA thermogram will show the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

Sources

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its unique conformational flexibility and ability to engage in crucial hydrogen bonding and ionic interactions have cemented its status as a privileged structure in the design of therapeutic agents. Piperidine derivatives are found in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a remarkable breadth of biological activities.[3][4] This guide provides an in-depth exploration of the significant pharmacological properties of piperidine derivatives, focusing on their anticancer, neuroprotective, and antimicrobial activities. We will delve into the molecular mechanisms underpinning these effects, present field-proven experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency. This document is intended to serve as a comprehensive technical resource for researchers engaged in the discovery and development of novel piperidine-based therapeutics.

The Piperidine Moiety: A Privileged Scaffold

The piperidine structure is deceptively simple, yet it confers significant advantages in drug design. As a saturated heterocycle, it can adopt various low-energy conformations, most notably the chair form, allowing its substituents to be precisely oriented in three-dimensional space to optimize interactions with biological targets. The basic nitrogen atom (pKa of piperidinium ion ≈ 11.2) is often protonated at physiological pH, enabling it to form strong ionic bonds with acidic residues in enzyme active sites or receptor binding pockets. This feature is critical for the activity of many piperidine-containing drugs.[5]

The prevalence of the piperidine ring is evident in numerous blockbuster drugs and natural products with profound physiological effects, from the potent analgesic morphine to the pioneering Alzheimer's drug Donepezil.[1][6] Its synthetic tractability allows for extensive derivatization, making it an ideal starting point for generating diverse chemical libraries for high-throughput screening.[2]

Anticancer Activity of Piperidine Derivatives

The development of novel anticancer agents is a paramount challenge in modern medicine. Piperidine derivatives have emerged as a highly promising class of compounds that can combat cancer through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical cell signaling pathways.[4][7]

Mechanisms of Anticancer Action

A significant number of piperidine derivatives exert their anticancer effects by targeting signaling pathways frequently dysregulated in cancer.[7] One of the most critical is the PI3K/Akt pathway , a central regulator of cell survival, proliferation, and apoptosis resistance.[8][9]

-

Induction of Apoptosis: Many piperidine compounds trigger the intrinsic apoptotic pathway. For instance, the derivative DTPEP, synthesized from Tamoxifen, was found to increase the production of Reactive Oxygen Species (ROS) in breast cancer cells (MCF-7 and MDA-MB-231). This leads to the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases, the executioner enzymes of apoptosis.[4][10]

-

Cell Cycle Arrest: By interfering with the cell division machinery, piperidine derivatives can halt the proliferation of cancer cells. DTPEP was shown to arrest both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells in the G0/G1 phase of the cell cycle.[4]

-

Signaling Pathway Modulation: Natural alkaloids like piperine, found in black pepper, regulate multiple signaling pathways including STAT-3, NF-κB, and PI3K/Akt to inhibit cancer cell survival and migration.[4]

Diagram 1: The PI3K/Akt Signaling Pathway in Cancer This pathway is a key target for piperidine-based anticancer agents. Activation of receptor tyrosine kinases (RTKs) leads to the activation of PI3K, which phosphorylates PIP2 to PIP3. This recruits and activates Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. Piperidine inhibitors can target various nodes in this cascade.

Caption: Simplified PI3K/Akt signaling pathway targeted by piperidine derivatives.

Quantitative Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀). Lower values indicate higher potency.

| Derivative | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [4] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [4] | |

| Piperine | HL60 | Leukemia | Exhibits antitumor activity | [4] |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast | 1.00 (GI₅₀) | [11] |

| Vindoline-piperazine conjugate 25 | HOP-92 | Non-Small Cell Lung | 1.35 (GI₅₀) | [11] |

| Compound 16 | 786-0 | Renal | 0.4 | [12] |

| HT29 | Colon | 4.1 | [12] | |

| MCF7 | Breast | 26.2 | [12] |

Experimental Protocols for Anticancer Activity Evaluation

Causality: The SRB assay is chosen for its reliability, cost-effectiveness, and independence from cellular metabolic activity, unlike tetrazolium-based assays (e.g., MTT).[13][14] It measures total protein content, providing a stable and sensitive endpoint for cytotoxicity screening.[5]

Methodology:

-

Cell Plating: Seed adherent cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 200 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the culture medium. Add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[15]

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[13] The percentage of cell growth inhibition is calculated relative to untreated control cells.

Causality: This dual-staining method is the gold standard for distinguishing between different stages of cell death. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[16] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[17] This allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the piperidine derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.[7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[7] FITC fluorescence is typically detected in the FL1 channel (~530 nm) and PI in the FL3 channel (>575 nm).

Diagram 2: Experimental Workflow for Apoptosis Assay This diagram outlines the key steps in the Annexin V/PI flow cytometry protocol.

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Neuroprotective Activity: Combating Alzheimer's Disease

Piperidine derivatives are at the forefront of therapeutic strategies for neurodegenerative disorders, most notably Alzheimer's disease (AD). The primary mechanism of action for many of these compounds is the inhibition of cholinesterase enzymes.[3]

Mechanism of Action: Cholinesterase Inhibition

The cholinergic hypothesis of AD posits that the cognitive decline seen in patients is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[5] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid breakdown of ACh in the synaptic cleft.[3] By inhibiting AChE, piperidine derivatives increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[2][12]

Donepezil (Aricept®) , a piperidine derivative, is a leading drug for AD treatment.[1] It is a reversible, non-competitive inhibitor of AChE.[18] The benzyl-piperidine group of Donepezil provides crucial binding interactions with the catalytic site of AChE, specifically with aromatic residues like Trp84 and Phe330.[1] This understanding has spurred the development of numerous analogs with modified substituents on the benzyl-piperidine core to improve efficacy and selectivity.[1][19]

Diagram 3: Mechanism of Acetylcholinesterase (AChE) Inhibition This diagram illustrates the role of AChE in the synapse and how piperidine inhibitors block its function.

Caption: Key steps for determining the Minimum Inhibitory Concentration (MIC).

Other Notable Biological Activities

The pharmacological versatility of the piperidine scaffold extends to several other therapeutic areas:

-

Anti-inflammatory Activity: Certain piperidine derivatives, such as those with cyclohexyl and allyl substituents, have demonstrated significant anti-inflammatory properties. [20]The natural alkaloid piperine also exhibits anti-inflammatory effects. [1]* Antiviral Activity: Piperidine derivatives have been investigated for their antiviral properties. For example, compounds containing a piperidine ring that fits into a lipophilic pocket of the M2 protein have shown activity against the influenza A virus. [3]* Antimalarial Activity: The piperidine ring is a key feature in several compounds with activity against Plasmodium falciparum, the parasite responsible for malaria. [21]Natural alkaloids like (-)-cassine and (-)-spectaline, isolated from Senna spectabilis, showed moderate antimalarial activity with IC₅₀ values of 1.82 µM and 2.76 µM, respectively. [22]* Analgesic Activity: The piperidine core is fundamental to the structure of many opioid analgesics, including morphine and pethidine (meperidine). The protonated nitrogen of the piperidine ring is crucial for interaction with the µ-opioid receptor, which mediates the analgesic effect.

Conclusion and Future Perspectives

The piperidine scaffold is a testament to the power of a simple heterocyclic ring in the complex world of drug discovery. Its presence in a vast range of biologically active molecules, from anticancer agents to neurotherapeutics and antimicrobials, underscores its privileged status. The ongoing exploration of piperidine chemistry continues to yield novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research will likely focus on several key areas:

-

Scaffold Diversification: Employing modern synthetic methodologies like multicomponent reactions and C-H activation to generate novel and complex piperidine architectures. [2]* Targeted Therapies: Designing piperidine derivatives that selectively target specific protein isoforms or mutant enzymes implicated in disease, thereby minimizing off-target effects.

-

Conjugate Chemistry: Linking piperidine scaffolds to other pharmacophores or targeting moieties to create dual-acting agents or deliver therapeutics directly to diseased cells.

As our understanding of the molecular basis of disease deepens, the versatile and synthetically accessible piperidine ring will undoubtedly remain a central and indispensable tool for medicinal chemists in their quest to develop the next generation of life-saving medicines.

References

- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 235-249. [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Jain, P., & Kumar, A. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a36-a54. [Link]

- Al-Ostath, A. I., et al. (2024).

- Roy, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 872722. [Link]

- UK Health Security Agency. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

- Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- Moodley, N., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(38), 783-793. [Link]

- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]

- de Oliveira, V. E., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(10), 2737-2746. [Link]

- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]

- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

- Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic Studies on Anti-Inflammatory Activity of Di- And Triketopiperidine Derivatives. Archivum Immunologiae et Therapiae Experimentalis, 24(1), 159-68. [Link]

- Li, Y., et al. (2018).

- Manivannan, E., & Chaturvedi, S. C. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Archives of Applied Science Research, 2(6), 126-132. [Link]

- Mabrouk, G. M., et al. (2020). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 12(7), 1948. [Link]

- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

- Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

- Microbe Online. (2013).

- Smułek, W., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. International Journal of Molecular Sciences, 17(11), 1898. [Link]

- Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 333-338. [Link]

- New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. [Link]

- Thayyullathil, F., et al. (2018). Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma. Cellular Oncology, 41(6), 649-662. [Link]

- Chang, F., et al. (2003). Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy. Leukemia, 17(3), 590-603. [Link]

- da Silva, V. C., et al. (2014). Antimalarial activity of piperidine alkaloids from Senna spectabilis and semisynthetic derivatives. Journal of the Brazilian Chemical Society, 25(10), 1899-1904. [Link]

- Keglevich, P., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 25(1), 193. [Link]

- Martini, M., et al. (2003). PI3K/Akt signalling pathway and cancer. Annali dell'Istituto Superiore di Sanita, 39(4), 515-525. [Link]

- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

- Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

- Hancock Laboratory, UBC. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

- Liu, Y., et al. (2016). Regulation of cell apoptosis and proliferation in pancreatic cancer through PI3K/Akt pathway via Polo-like kinase 1. Molecular Medicine Reports, 14(1), 797-802. [Link]

- Acharya, T. (2013).

- DTU Food. (2022).

- Tasso, B., et al. (2018). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1184-1192. [Link]

- Reddy, P. G., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(7), 1435-1438. [Link]

- Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

- Pohanka, M., et al. (2009). New Findings about Ellman's Method to Determine Cholinesterase Activity. Interdisciplinary Toxicology, 2(1), 28-31. [Link]

- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2642. [Link]

- Journal of Applied Pharmaceutical Science. (2015).

- Manivannan, E., & Chaturvedi, S. C. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Archives of Applied Science Research, 2(6), 126-132. [Link]

- ResearchGate. (2019).

Sources

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]

- 12. brainkart.com [brainkart.com]

- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 14. scispace.com [scispace.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medlink.com [medlink.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. texaschildrens.org [texaschildrens.org]

Safety and handling precautions for 1-(Methylsulfonyl)piperidin-4-amine hydrochloride

An In-depth Technical Guide to the Safe Handling of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride

This guide provides comprehensive safety and handling protocols for this compound (CAS No: 651057-01-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of protocols grounded in scientific integrity.

Compound Identification and Physicochemical Properties

This compound is a chemical intermediate often used in organic synthesis and drug discovery.[1][2] Its structure, featuring a piperidine ring, a methylsulfonyl group, and an amine hydrochloride salt, dictates its reactivity and safety considerations.[2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 1-(methylsulfonyl)piperidin-4-amine;hydrochloride | [2] |

| CAS Number | 651057-01-1 | [1][2][3][4] |

| Molecular Formula | C₆H₁₅ClN₂O₂S | [2][3][4] |

| Molecular Weight | 214.71 g/mol | [2] |

| Appearance | Solid | [1] |

| Solubility | Readily soluble in water | [1] |

| Storage | Room temperature, in a dry, sealed container | [1][5] |

Hazard Identification and Risk Assessment

This compound is classified as hazardous.[5][6] The primary risks are associated with its irritant properties and potential harm upon exposure. The hydrochloride salt form can contribute to its irritant nature, while the piperidine and amine functionalities necessitate careful handling to avoid systemic exposure.

GHS Hazard Classification Summary:

-